

Reference Spectral Data & Validation Guide: 3-Ethoxy-4-methoxyphenylacetonitrile

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Compound of Interest

Compound Name: 3-Ethoxy-4-methoxyphenylacetonitrile

CAS No.: 103796-99-2

Cat. No.: B012646

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Executive Summary: The "Performance" of Purity

In drug development, the "performance" of an intermediate is defined by its downstream utility. For **3-Ethoxy-4-methoxyphenylacetonitrile**, performance failure manifests as regioisomeric contamination (e.g., 4-ethoxy-3-methoxy isomers) or incomplete alkylation, which propagates impurities into the final API (Apremilast).[1]

This guide compares three primary analytical modalities—¹H NMR, FTIR, and HPLC-MS—to establish a "Gold Standard" identity profile. It prioritizes regio-differentiation, ensuring the ethoxy and methoxy groups are correctly positioned on the phenyl ring.[1]

Comparative Analysis of Analytical Modalities

Feature	¹ H NMR (600 MHz)	FTIR (ATR)	HPLC-MS (Q-TOF)
Primary Utility	Structural Definitive. Unambiguous confirmation of ethoxy vs. methoxy positions via coupling constants.[1]	Rapid ID. Quick confirmation of the nitrile functional group during reaction monitoring.	Trace Impurity Profiling. Detecting unreacted starting materials and high-molecular-weight byproducts.[1]
Specificity	High. Distinguishes regioisomers (3-OEt vs 4-OEt) via NOE or subtle shift differences.[1]	Low. Cannot easily distinguish between ethoxy/methoxy positional isomers.	Medium. Isomers often co-elute; requires chiral or specialized stationary phases for separation. [1]
Throughput	Low (10–15 mins/sample).[1]	High (<2 mins/sample).	High (5–10 mins/sample).
Limit of Detection	~0.1% (with adequate scans).[1]	~1–2%.[1][2]	< 0.01% (ppm level). [1][3]

Scientist's Verdict:

- Use FTIR for real-time reaction monitoring (disappearance of aldehyde carbonyl, appearance of nitrile).[1]
- Use HPLC-MS for quantitative purity assays.
- Use ¹H NMR for the initial Reference Standard Qualification.[1]

Reference Spectral Data (Gold Standard)

The following data represents the consensus profile for high-purity (>99.5%) material.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400–600 MHz[1]

Signal (ppm,)	Multiplicity	Integral	Assignment	Mechanistic Insight
6.80 – 6.95	Multiplet (d/dd)	3H	Aromatic Ring (H-2, H-5, H-6)	The ABX system characteristic of 1,3,4-trisubstituted benzenes.[1] H-5 (ortho to OMe) is typically the most shielded (upfield).[1]
4.05 – 4.15	Quartet (Hz)	2H		Critical Diagnostic: Confirms the presence of the ethyl group.[1]
3.85	Singlet	3H		Distinct sharp singlet.[1] Integration ratio of 2:3 (OEt:OMe) confirms stoichiometry.[1]
3.70	Singlet	2H		The benzylic methylene.[1] Shifts significantly if the nitrile hydrolyzes to an amide or acid.[1]
1.45	Triplet (Hz)	3H		Coupled to the quartet at ~4.1 ppm.[1]

Regio-Validation (NOE Experiment): To prove the ethoxy is at position 3 and methoxy at position 4:

- Irradiate the Methoxy singlet (3.85 ppm)

Observe NOE enhancement at H-5 (aromatic doublet).[1]

- Irradiate the Ethoxy methylene (4.10 ppm)

Observe NOE enhancement at H-2 (aromatic singlet/doublet).[1]

B. Infrared Spectroscopy (FTIR)

Mode: ATR (Attenuated Total Reflectance)

- 2250

(Medium/Sharp):

Nitrile stretch.[1] Absence indicates hydrolysis.[1]

- 2800–3000

: C-H Aliphatic stretches (Methyl/Methylene).[1]

- 1500–1600

: Aromatic

skeletal vibrations.[1]

- 1250

: Aryl-Alkyl Ether (

) asymmetric stretch.[1]

C. Mass Spectrometry (ESI-MS)

- Molecular Formula:

[1]

- Exact Mass: 191.09[1]

- Observed Ion

: 192.10[1]

- Fragmentation: Loss of

(176 m/z) or loss of

(162 m/z) is common in ether derivatives.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation for Purity Assay

This protocol minimizes solvent peaks and ensures accurate integration.[1]

- Massing: Weigh 15.0 mg \pm 0.1 mg of the sample into a clean vial.
- Solvation: Add 0.75 mL of DMSO-d6 (99.9% D) containing 0.05% TMS (v/v).
 - Why DMSO? It prevents aggregation of polar intermediates better than CDCl₃, sharpening the multiplets.
- Filtration: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.[1]
- Acquisition:
 - Pulse Angle: 30°[1]
 - Relaxation Delay (D1): 10 seconds (Critical for accurate integration of aromatic vs. aliphatic protons).[1]
 - Scans: 16 (minimum).

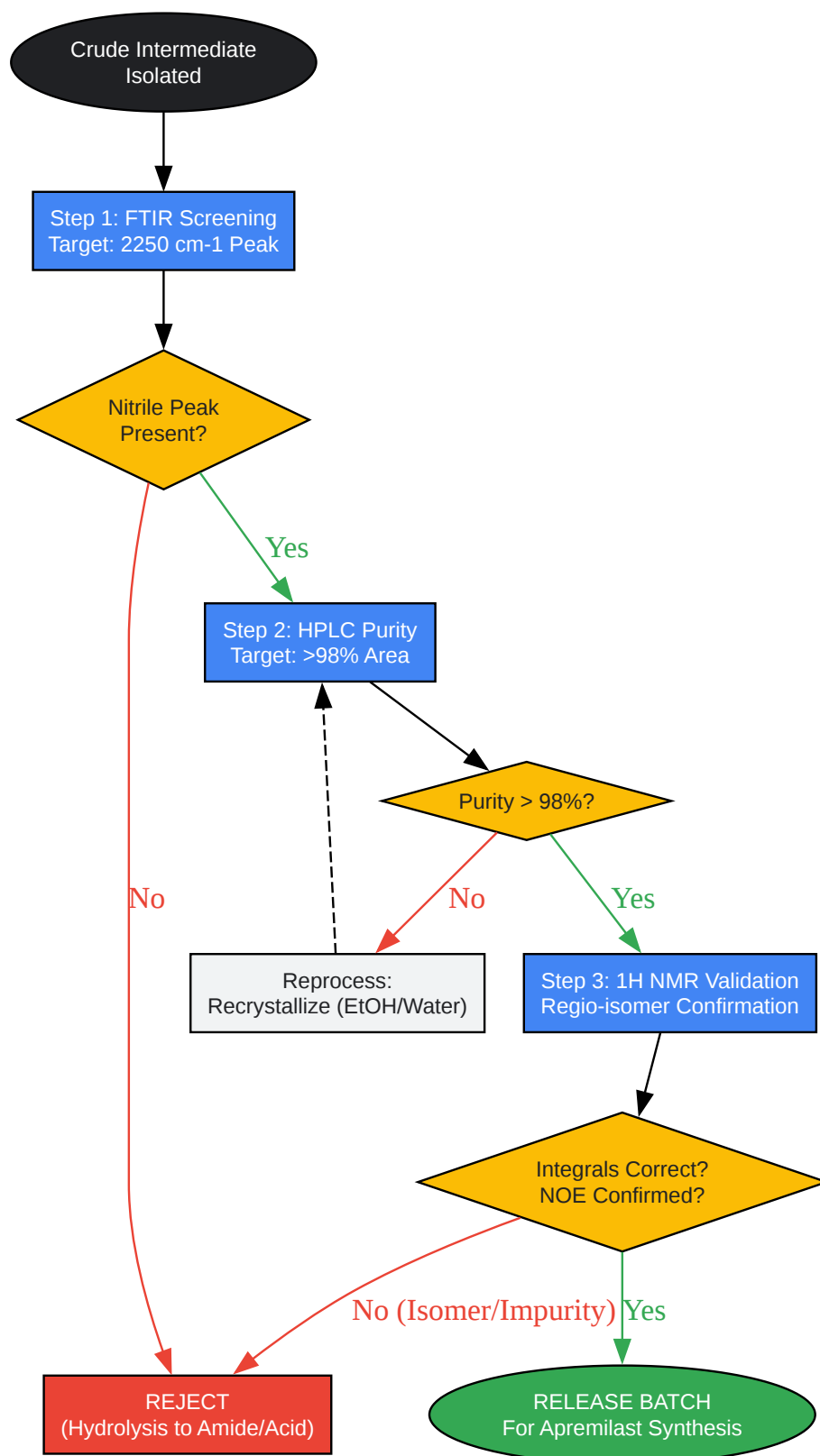
Protocol 2: HPLC Purity Check (Gradient Method)

Designed to separate the nitrile intermediate from the aldehyde precursor.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1][4]
- Gradient:
 - 0–2 min: 10% B (Isocratic hold)[1]
 - 2–15 min: 10%
90% B (Linear Ramp)[1]
 - 15–20 min: 90% B (Wash)[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 230 nm (Nitrile absorption) and 280 nm (Aromatic).[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the Quality Control (QC) decision tree for validating a batch of **3-Ethoxy-4-methoxyphenylacetonitrile** before releasing it for Apremilast synthesis.



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Figure 1: QC Decision Tree. A sequential logic flow ensures only structurally validated material proceeds to downstream synthesis.[1]

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